molecular formula C9H9ClO B099604 4-Ethylbenzoyl chloride CAS No. 16331-45-6

4-Ethylbenzoyl chloride

Cat. No. B099604
CAS RN: 16331-45-6
M. Wt: 168.62 g/mol
InChI Key: AVTLLLZVYYPGFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Another synthesis process used benzyl triethyl chloride as a phase transfer catalyst to synthesize 4,4'-(phenylazanediyl) dibenzoic acid . Similarly, ethyl 4-benzyloxybenzoate and its analogues were synthesized for the evaluation of hypolipidemic activity . These methods could potentially be adapted for the synthesis of 4-ethylbenzoyl chloride by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of the compounds related to 4-ethylbenzoyl chloride have been characterized using various techniques. X-ray diffraction was used to determine the crystal structure of ethyl 4benzoyl1a,2,3,4tetrahydro3methyl1a(4methylphenyl)1Hazirino1,2a1,5benzodiazepine1carboxylate and methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . Density functional theory (DFT) calculations were performed to optimize the molecular geometry and investigate the molecular electrostatic potential (MEP) of related compounds . These studies provide insights into the electronic structure and potential reactivity of the benzoyl moiety, which is also present in 4-ethylbenzoyl chloride.

Chemical Reactions Analysis

The chemical reactivity of benzoyl derivatives is often explored in the context of their use as intermediates in organic synthesis. For example, the synthesis of ethyl 4-aminobenzoate involved vibrational spectroscopy to understand the reactivity of the amine group . The phase transfer catalysis method mentioned earlier is another example of a chemical reaction involving a benzoyl derivative. These reactions highlight the versatility of benzoyl compounds in forming various chemical bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl derivatives are crucial for their practical applications. The crystal structure of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate revealed intermolecular and intramolecular hydrogen bonding interactions . The study of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate provided information on the conformation of the molecule and its planarity . These properties can influence the solubility, stability, and reactivity of the compounds, which are important factors in their use as intermediates or active compounds in various fields.

Safety And Hazards

4-Ethylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-ethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTLLLZVYYPGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167564
Record name 4-Ethylbenzoyl chloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzoyl chloride

CAS RN

16331-45-6
Record name 4-Ethylbenzoyl chloride
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Record name 4-Ethylbenzoyl chloride
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Record name 4-Ethylbenzoyl chloride
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Record name 4-ethylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

200 g (1.33 millimoles) of 4-ethylbenzoic acid are added rapidly to 500 ml of thionyl chloride with stirring. The mixture is heated at the reflux temperature for 4 hours. After evaporation of the SOCl2 and distillation, 4-ethylbenzoyl chloride is obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-ethylbenzoic acid (0.50 g, 3.33 mmol) in SOCl2 (1 mL) and DMF(1 drop) was refluxed for 2 h. The reaction mixture was concentrated and then stripped with toluene (2×10 mL) to yield 4-ethylbenzoyl chloride (0.59 g, >100%) as a colorless oil. The crude acid chloride (0.59 g, 3.5 mmol) in toluene (minimum amount) was added dropwise to conc. aq. NH4OH (1.4 mL). After stirring for 1 h, the reaction mixture was concentrated, the residue was dissolved in water and extracted with EtOAc (3×25 mL). The combined organic layers were washed with 1 N aq. NaOH (10 mL) and brine and dried over Na2SO4 prior to removal of the volatiles to yield 4-ethylbenzamide (460 mg, 88%) as a white solid. A suspension of this crude amide (430 mg, 2.87 mmol) and LiAlH4 (180 mg, 4.7 mmol) in dry THF (5 mL) was refluxed at 65° C. for 4.5 h. More LiAlH4 (60 mg, 1.58 mmol) was added, and the reaction mixture was heated at 65° C. for 2 h. The reaction mixture was cooled, and 1 N aq. NaOH (0.4 mL) was added. After stirring for 4 h, the mixture was filtered, and the filtrate was concentrated to give 4-ethylbenzylamine (350 mg, 90w) as a pale yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
AI Daud, WM Khairul, KA Abd Wahid - Journal of Physical Science, 2018 - jps.usm.my
… A 4-ethylbenzoyl chloride solution (2.29 mmol) was slowly added into ammonium thiocyanate (2.29 mmol) solution in 15 ml acetone. The reaction mixture was …
Number of citations: 2 jps.usm.my
SA Niema - Basrah Journal for Engineering Sciences, 2015 - iasj.net
… The useful chemicals are resorcinol and zinc chloride (Flucka), 4-Ethylbenzoyl chloride and Nitromethan (BDH), low-density polyethylene grade 468 was supplied (state company for …
Number of citations: 4 www.iasj.net
MG Alam, T Siddiqui - 2012 - nopr.niscpr.res.in
… 22) (1 mmol) and 4-ethylbenzoyl chloride (1 mmol) in dichloromethane (50 mL), phosphorous oxychloride (5 mL) was added drop-wise and the mixture was refluxed for 7 hr on an oil …
Number of citations: 3 nopr.niscpr.res.in
沢田善宏, 中川春美, 塚本芳久, 矢内利明… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
… 2.1 N'-tent-Butyl-4-ethylbenzohydrazide (I) A portion of 4-ethylbenzoyl chloride was obtained by reacting 4-ethylbenzoic acid (3.0 g, 20 mmol) with thionyl chloride, and then the product …
Number of citations: 21 jlc.jst.go.jp
J Stec, Q Huang, M Pieroni, M Kaiser… - Journal of medicinal …, 2012 - ACS Publications
… The N-methyl imide 10 was prepared in high yield from 4-ethylbenzoyl chloride (3a) and N-… salicylhydrazide 12 was prepared from 4-ethylbenzoyl chloride (3a) and salicylhydrazide (11) …
Number of citations: 45 pubs.acs.org
AI Daud, KAA Wahid, WM Khairul - Organic Electronics, 2019 - Elsevier
… A mixture of 4-ethylbenzoyl chloride (1 mmol) in 20 mL acetone was added dropwise into 2-neck round bottomed flask containing ammonium thiocyanate solution (1 mmol). The …
Number of citations: 12 www.sciencedirect.com
CM Tice, RE Hormann, CS Thompson, JL Friz… - Bioorganic & medicinal …, 2003 - Elsevier
… Treatment of 14 with one equivalent of 4-ethylbenzoyl chloride (16b) gave a mixture of unreacted 14, mono- and diacylated products. Thus, 14 was treated overnight with an excess of …
Number of citations: 60 www.sciencedirect.com
Y Sumida, O Vogl - Polymer Journal, 1981 - nature.com
… 4-Ethylbenzoyl chloride was prepared in 96% yield by heating 4-ethylbenzoic acid under reflux in benzene with SOCI,. The acid chloride was then allowed to react with benzene and …
Number of citations: 17 www.nature.com
MJ Mulvihill, DV Nguyen, BS MacDougall… - …, 2001 - thieme-connect.com
… Benzoylation of 7 with 4-ethylbenzoyl chloride afforded 5-(3,5-dimethylphenyl)-3-(4-ethylbenozyl)-3H-[1,3,4]-oxadiazol-2-one (4a), which was identical in all respects to 4a synthesized …
Number of citations: 6 www.thieme-connect.com
D Jiang, Y Ke, J Cai, H Zhang, Q Fu, Y Jin… - … of Chromatography A, 2020 - Elsevier
… base material and benzoyl chloride, 4-ethylbenzoyl chloride and 4-fluorobenzoyl chloride … that 57.6 mmol benzoyl chloride, 4-ethylbenzoyl chloride or 4-fluorobenzoyl chloride were …
Number of citations: 10 www.sciencedirect.com

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